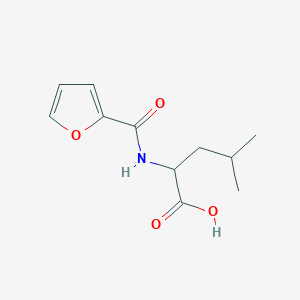
N-(2-Furoyl)leucine
Overview
Description
N-(2-Furoyl)leucine is a derivative of leucine, an essential amino acid, where the amino group is acylated with a furoyl group.
Mechanism of Action
Target of Action
The primary target of N-(2-Furoyl)leucine is the Disintegrin and Metalloproteinase Domain-Containing Protein 28 (ADAM28) . This protein plays a role in the adhesive and proteolytic events that occur during lymphocyte emigration .
Mode of Action
The exact mode of action of This compound It is suggested that it may function in the ectodomain shedding of lymphocyte surface target proteins, such as fasl and cd40l .
Biochemical Pathways
The biochemical pathways affected by This compound It is known that this compound belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group . It is also associated with an increased risk of Diabetic Retinopathy (DR), suggesting a potential role in metabolic pathways related to this condition .
Result of Action
The molecular and cellular effects of This compound Given its interaction with adam28, it may influence the adhesive and proteolytic events that occur during lymphocyte emigration .
Biochemical Analysis
Biochemical Properties
N-(2-Furoyl)leucine plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with various enzymes and proteins, influencing their activity and function. One of the key interactions involves the enzyme leucine aminopeptidase, which catalyzes the hydrolysis of leucine-containing peptides. This compound can act as a substrate for this enzyme, leading to the release of leucine and the furoyl group. Additionally, this compound may interact with transport proteins that facilitate its uptake and distribution within cells .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in regulating protein synthesis, cell growth, and metabolism. By modulating this pathway, this compound can enhance protein synthesis and promote cell growth . Furthermore, it may affect the expression of genes involved in amino acid metabolism and energy homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. At the molecular level, this compound can bind to enzymes such as leucine aminopeptidase, influencing their catalytic activity. Additionally, it may act as an allosteric modulator of certain proteins, altering their conformation and function. These interactions can result in the activation or inhibition of various biochemical pathways, ultimately affecting cellular processes such as protein synthesis and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time, depending on factors such as stability, degradation, and long-term exposure. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At low doses, this compound may promote protein synthesis and enhance metabolic activity, leading to improved growth and development . At higher doses, it may exhibit toxic or adverse effects, including disruptions in glucose homeostasis and metabolic imbalances. These threshold effects highlight the need for careful dosage optimization when using this compound in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and energy production. It can be metabolized by enzymes such as leucine aminopeptidase, leading to the release of leucine and the furoyl group . Additionally, this compound may influence the activity of enzymes involved in the mTOR signaling pathway, thereby affecting protein synthesis and energy homeostasis. These metabolic interactions underscore the importance of this compound in regulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transport proteins and binding proteins. These proteins help to ensure the efficient uptake and localization of this compound, allowing it to exert its biochemical effects . Once inside the cell, this compound can be distributed to various cellular compartments, where it interacts with enzymes and other biomolecules to modulate their activity.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can exert its effects on cellular function. It may be directed to these compartments by targeting signals or post-translational modifications that guide its localization . For example, this compound may be localized to the cytosol, nucleus, or mitochondria, where it interacts with enzymes and proteins involved in metabolic processes. This subcellular localization is crucial for the proper functioning of this compound and its role in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Furoyl)leucine can be synthesized through the acylation of leucine with 2-furoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-Furoyl)leucine can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the furoyl group or the leucine moiety.
Substitution: The furoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acylation reactions typically involve acyl chlorides and bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furoic acid derivatives, while reduction can yield modified leucine derivatives .
Scientific Research Applications
N-(2-Furoyl)leucine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Comparison with Similar Compounds
Similar Compounds
N-(2-Furoyl)glycine: Another N-acyl-alpha amino acid with similar properties but different biological activities.
N-Acetyl-L-leucine: A derivative of leucine with an acetyl group instead of a furoyl group.
N-Formylmethionine: An N-acyl amino acid with a formyl group
Uniqueness
N-(2-Furoyl)leucine is unique due to its specific acylation with a furoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBURZIESWDWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309116 | |
| Record name | N-(2-Furanylcarbonyl)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361143-17-0 | |
| Record name | N-(2-Furanylcarbonyl)leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1361143-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Furanylcarbonyl)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


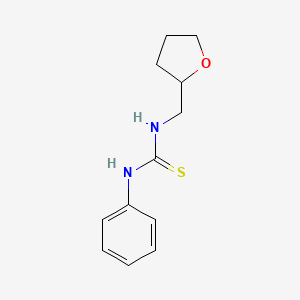
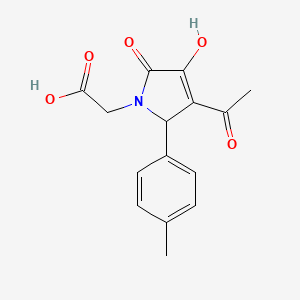

![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)
![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)
![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)
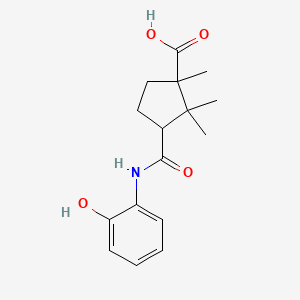
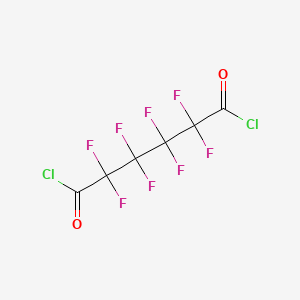
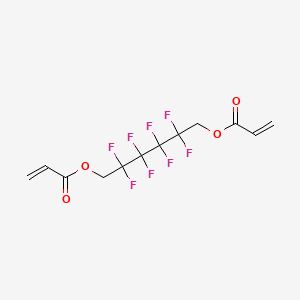
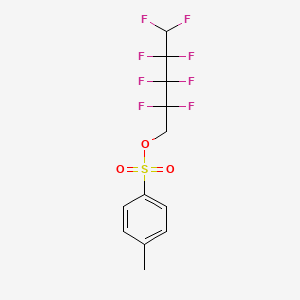
![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)
![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)

